

# "N-(2-Chloro-4-iodophenyl)acetamide" solubility profile

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## Compound of Interest

**Compound Name:** N-(2-Chloro-4-iodophenyl)acetamide  
**CAS No.:** 135050-05-4  
**Cat. No.:** B144927

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Technical Whitepaper: Solubility Profiling & Solvent Selection for **N-(2-Chloro-4-iodophenyl)acetamide**

## Executive Summary

This technical guide provides a comprehensive solubility profile for **N-(2-Chloro-4-iodophenyl)acetamide** (CAS: 135050-05-4).<sup>[1]</sup> Distinct from its isomer 2-chloro-N-(4-iodophenyl)acetamide (an alkylating agent), this molecule is a haloacetanilide serving as a critical scaffold in cross-coupling chemistries (e.g., Suzuki-Miyaura, Sonogashira).<sup>[1][2]</sup>

The presence of the iodine atom at the para-position and the chlorine at the ortho-position imparts significant lipophilicity to the aromatic ring, counterbalancing the polarity of the acetamide moiety.<sup>[1][2]</sup> Consequently, this compound exhibits a "solubility switch" behavior—highly soluble in polar aprotic solvents, moderately soluble in hot alcohols, and practically insoluble in water.<sup>[1][2]</sup> This profile dictates its utility: DMSO/DMF for reactions, Ethanol for purification, and Water for precipitation workups.<sup>[1][2]</sup>

## Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure:

Feature	Structural Component	Effect on Solubility
H-Bond Donor	Amide N-H	Facilitates solubility in H-bond accepting solvents (DMSO, Methanol).[1][2]
H-Bond Acceptor	Carbonyl Oxygen (C=O)	Allows interaction with protic solvents (Alcohols, Water).[1][2]
Lipophilicity	Iodine (C-4) & Chlorine (C-2)	The large van der Waals radius of Iodine significantly increases LogP, reducing aqueous solubility and enhancing solubility in chlorinated organics (DCM).[2]
Crystal Lattice	- Stacking	The planar aromatic ring allows tight packing, requiring thermal energy (heat) or high-dielectric solvents to disrupt the lattice during dissolution.[1][2]

## Solubility Profile & Solvent Compatibility

The following data categorizes solvent suitability based on experimental precedents for haloacetanilides.

### Table 1: Solvent Class Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Application Context
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Reaction Media: Ideal for cross-coupling reactions; standard for NMR analysis.[1][2]
Polar Protic	Ethanol, Methanol, Isopropanol	Temperature Dependent	Purification: Moderate solubility at RT; High solubility at boiling point.[2] Ideal for recrystallization.[1][2]
Chlorinated	Dichloromethane (DCM), Chloroform	Good	Extraction: Used to partition the compound from aqueous layers during workup.[2]
Ethers	THF, 1,4-Dioxane	Moderate to Good	Reaction Media: Alternative for reactions requiring lower boiling points than DMF.[1][2]
Aqueous	Water, Brine	Insoluble (<0.1 mg/mL)	Precipitation: Used as an anti-solvent to crash the product out of reaction mixtures. [2]

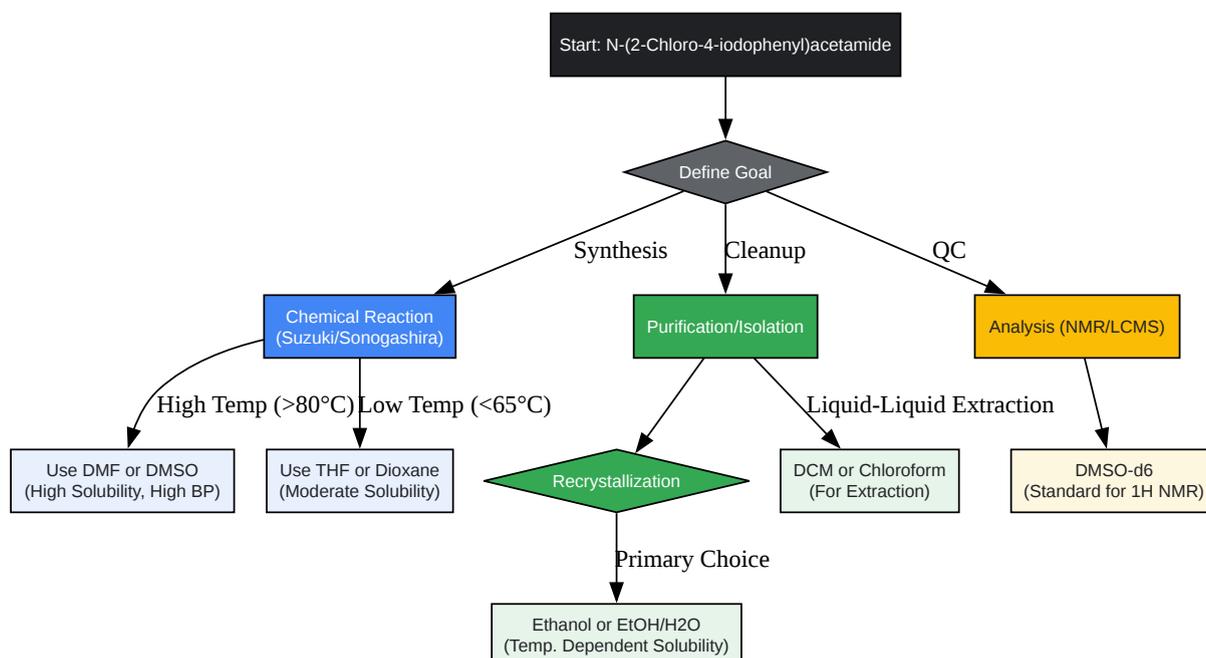
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Critical Distinction: Ensure you are working with **N-(2-Chloro-4-iodophenyl)acetamide** (CAS 135050-05-4).[1][3] Do not confuse with 2-chloro-N-(4-iodophenyl)acetamide (CAS 2564-00-3), which is a potent alkylating agent and skin irritant.[1][2]

## Decision Logic & Workflows

The following diagrams illustrate the logical flow for solvent selection and purification, encoded in Graphviz (DOT).

Figure 1: Solvent Selection Decision Tree



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Caption: Decision matrix for selecting the optimal solvent based on the experimental objective (Synthesis, Purification, or Analysis).

## Experimental Protocols

Scientific integrity requires self-validating protocols.<sup>[1][2]</sup> The following methodologies allow you to determine exact solubility limits and purify the compound.

### Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)

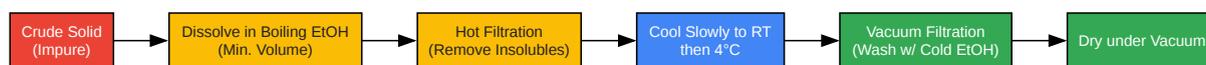
Use this protocol to generate precise mg/mL data for your specific solvent batch.<sup>[1]</sup>

- Preparation: Weigh approximately 100 mg of **N-(2-Chloro-4-iodophenyl)acetamide** into a tared 4 mL glass vial.
- Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Ethanol).<sup>[1][2]</sup>
- Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
  - Check: If the solid dissolves completely immediately, add more solid until saturation is visible.<sup>[1][2]</sup>
- Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
- Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) until a constant mass is achieved.<sup>[1][2]</sup>
- Calculation:

<sup>[1][2]</sup>

### Protocol B: Recrystallization from Ethanol

This is the standard method for purifying haloacetanilides from crude reaction mixtures.<sup>[2]</sup>



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Caption: Step-by-step workflow for the purification of **N-(2-Chloro-4-iodophenyl)acetamide** via recrystallization.

Step-by-Step Narrative:

- **Dissolution:** Place the crude solid in an Erlenmeyer flask. Add Ethanol (95% or 100%) in small portions while heating on a hot plate until the solvent boils.[1][2] Continue adding solvent just until all soluble material dissolves.[1][2]
- **Hot Filtration (Optional):** If insoluble black specks remain (palladium residues or dust), filter the hot solution rapidly through a glass wool plug or sintered funnel.[1][2]
- **Crystallization:** Remove from heat. Allow the flask to cool to room temperature undisturbed. Causality: Rapid cooling precipitates impurities; slow cooling grows pure crystal lattices.[1][2] Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
- **Collection:** Filter the crystals using a Buchner funnel.
- **Washing:** Wash the filter cake with a small volume of ice-cold Ethanol. Warning: Warm ethanol will redissolve your product.[1][2]
- **Drying:** Dry the crystals in a vacuum oven at 40°C to remove residual solvent.

## Applications & Implications

The solubility profile of **N-(2-Chloro-4-iodophenyl)acetamide** directly impacts its utility in drug discovery:

- **Cross-Coupling Precursor:** The high solubility in DMF/DMSO makes it an excellent substrate for Suzuki or Sonogashira couplings.[1][2] The Iodine atom (C-4) is more reactive than the Chlorine (C-2), allowing for regioselective functionalization at the 4-position using Pd-catalysis.[1][2]

- Safety Note: While less reactive than alpha-chloroacetamides, halogenated aromatics can be sensitizers.[1][2] Always handle in a fume hood using nitrile gloves.[1][2]

## References

- Sigma-Aldrich.Product Detail: **N-(2-Chloro-4-iodophenyl)acetamide** (CAS 135050-05-4).[1][2] Accessed October 2023.[1][2]
- BLD Pharm.Material Safety Data Sheet: **N-(2-Chloro-4-iodophenyl)acetamide**.[1][2][3][2]
- Gowda, B. T., et al. (2007).[1][2] "Crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide." Acta Crystallographica Section E, 63(8), o3503.[1][2] (Cited for structural analogy and recrystallization protocols of haloacetanilides).[1][2]
- Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for solubility prediction of halogenated aromatics).

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## Sources

- 1. 2-chloro-N-(4-iodophenyl)acetamide | C<sub>8</sub>H<sub>7</sub>ClINO | CID 735792 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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